Cas no 152459-95-5 (Imatinib)

Imatinib structure
상품 이름:Imatinib
Imatinib 화학적 및 물리적 성질
이름 및 식별자
-
- IMATINIB
- AKOS 91378
- IMA-3
- IMATINIB-D3
- Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- Imatinib Mesilate
- 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide methanesulfonate
- Imatinib mesylate
- 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-[4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL]-BENZAMIDE
- Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- Imatinib (CGP-57148B,CGP 57148,STI-571)
- Imatinib (STI571)
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 1iep
- 1xbb
- Imatinib free base
- STI571
- STI-571
- UNII-BKJ8M8G5HI
- Veenat
- ST-1571
- CGP057148B
- IMatinib-D4
- Imantinib base
- IMATINIB 99+%
- Cgp 57148
- Imatinib [INN:BAN]
- STI 571
- Imatinib Methansulfonate
- Imatinib(STI571)
- CGP 57148B
- BKJ8M8G5HI
- 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimi
- CGP-57148B
- HMS3244P10
- 152459-95-5
- DB00619
- Imatinib base
- 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide; CGP 57148; Genfatinib; Imatinib, Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
- HY-15463
- SB17306
- NSC 759854
- HMS3244P06
- SY028029
- 1080014-82-9
- Gleevec (TN) (Novartis)
- AB00698388-11
- SR-01000763561-4
- Q-201231
- BRD-K92723993-066-22-7
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide methanesulfonate
- Kinome_3724
- Imatinib (INN)
- D08066
- MFCD05662257
- AB00698388_16
- EN300-123057
- SR-01000763561
- cid_5291
- STI-571; IMATINIB
- BI164570
- IMATINIB [WHO-DD]
- STI
- AKOS000280662
- SCHEMBL3827
- 4-[(4-methyl-1-piperazinyl)methyl]-n[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- HMS3244P14
- GTPL5687
- NCGC00159456-05
- MRF-0000449
- N-[4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
- SW197805-5
- 4-[(4-methylpiperazin-1-yl)methyl]-N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
- ST 1571
- 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-(4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL)-BENZAMIDE
- BENZAMIDE, 4-((4-METHYL-1-PIPERAZINYL)METHYL)-N-(4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINOPHENYL)-
- NCGC00159456-04
- IMATINIB [EMA EPAR]
- Imatinib (Gleevec)
- HMS3715P03
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3- pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- CS-0964
- N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- BRD-K92723993-066-04-5
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- NCGC00159456-01
- NSC-743414
- DTXSID3037125
- 4-((4-Methyl-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)benzamide
- AB00698388-10
- PA-5291
- BCPP000205
- NSC743414
- Q177094
- 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- AB00698388_15
- alpha-(4-Methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
- alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-toluidide
- CCRIS 9076
- Glamox (TN)
- NCGC00159456-06
- NS00009172
- NCGC00159456-03
- S2475
- NCGC00159456-02
- IMATINIB [INN]
- AB00698388-07
- NCGC00159456-16
- BRD-K92723993-066-02-9
- Imatinib, Free base
- AC-524
- Z1546624232
- 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl)-benzamide
- NCGC00159456-09
- SDCCGSBI-0634386.P009
- ES-0058
- Benzamide, 4-((4-methyl)-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-
- CCG-101289
- NSC800772
- IMATINIB [MI]
- HMS2089D03
- BRD-K92723993-001-06-7
- Imatinib, 21
- ST1571
- CGP-57148
- NSC-800772
- SR-01000763561-6
- EX-A063
- BRD-K92723993-001-12-5
- NSC-759854
- BCP9000775
- N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 152459-95-5 (free base)
- BCP01542
- Gleevec(TM)
- AB00698388-12
- AB00698388-13
- Imatinibum
- imatinib-CD3
- I0906
- Pharmakon1600-01502276
- 4-((4-methylpiperazin-1-yl)methyl)-n-(4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)phenyl)benzamide
- CHEBI:45783
- BIDD:GT0047
- IMATINIB [VANDF]
- Glamox
- HMS3656K04
- 4-(4-Me-piperazin-1-ylmethyl)-N-[4-Me-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
- Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]- (9CI)
- NCGC00159456-07
- CHEMBL941
- STK617705
- 112GI019
- L01XE01
- NSC 743414
- 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide
- NSC759854
- BDBM13530
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- DTXCID1017125
- Imatinib
-
- MDL: MFCD05662257
- 인치: 1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
- InChIKey: KTUFNOKKBVMGRW-UHFFFAOYSA-N
- 미소: O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])N([H])C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])N([H])C1=NC([H])=C([H])C(C2=C([H])N=C([H])C([H])=C2[H])=N1
계산된 속성
- 정밀분자량: 493.259009g/mol
- 표면전하: 0
- XLogP3: 3.5
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 7
- 회전 가능한 화학 키 수량: 7
- 동위원소 질량: 493.259009g/mol
- 단일 동위원소 질량: 493.259009g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 86.3Ų
- 중원자 수량: 37
- 복잡도: 706
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 상호 변형 이기종 수량: 6
- 표면전하: 0
실험적 성질
- 색과 성상: Powder
- 밀도: 1.3000
- 융해점: 207.0 to 211.0 deg-C
- 비등점: 715.75° C
- 플래시 포인트: No data available
- 굴절률: 1.67
- 용해도: DMSO 3 mg/mL Water <1 mg/mL Ethanol <1 mg/mL
- PSA: 86.28000
- LogP: 4.61210
- 산도 계수(pKa): pKa1 8.07; pKa2 3.73; pKa3 2.56; pKa4 1.52(at 25℃)
- 머크: 4902
- 민감성: 열과 공기에 민감하다
Imatinib 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315-H319-H361
- 경고성 성명: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- 위험물 운송번호:UN 1662 6.1/PG 2
- WGK 독일:3
- 보안 지침: S28; S36/37; S45
- RTECS 번호:CV5585673
-
위험물 표지:
- 보안 용어:6.1
- 위험 용어:R23/24/25; R40; R48/23/24; R51/53
- 위험 등급:6.1
- 포장 범주:II
- 저장 조건:<0°C
- 포장 등급:II
Imatinib 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
Imatinib 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0964-200mg |
Imatinib |
152459-95-5 | 99.54% | 200mg |
$66.0 | 2022-04-27 | |
eNovation Chemicals LLC | D544410-25g |
Imatinib |
152459-95-5 | 95% | 25g |
$170 | 2024-07-28 | |
eNovation Chemicals LLC | D517998-25g |
IMatinib |
152459-95-5 | 97% | 25g |
$380 | 2024-05-24 | |
eNovation Chemicals LLC | D517998-5g |
IMatinib |
152459-95-5 | 97% | 5g |
$265 | 2024-05-24 | |
abcr | AB285060-5 g |
4-(4-Me-piperazin-1-ylmethyl)-N-[4-Me-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide, 97%; . |
152459-95-5 | 97% | 5g |
€86.30 | 2022-05-20 | |
Apollo Scientific | BIFK0025-10g |
Imatinib |
152459-95-5 | >99% | 10g |
£170.00 | 2025-02-19 | |
TRC | I268023-5g |
Imatinib |
152459-95-5 | 5g |
$249.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6230-100mg |
Imatinib |
152459-95-5 | 100% | 100mg |
¥ 298 | 2023-09-07 | |
Enamine | EN300-123057-10.0g |
N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
152459-95-5 | 95% | 10g |
$35.0 | 2023-06-08 | |
eNovation Chemicals LLC | K13829-25g |
Imatinib (Gleevec) |
152459-95-5 | 98% | 25g |
$380 | 2024-05-23 |
Imatinib 관련 문헌
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
4. Book reviews
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
152459-95-5 (Imatinib) 관련 제품
- 501000-36-8(Dutacatib)
- 39627-98-0(2',6'-Picolinoxylidide)
- 641571-10-0(Nilotinib)
- 152459-95-5(Imatinib)
- 109-01-3(1-Methylpiperazine)
- 220127-57-1(Imatinib mesylate)
- 152460-10-1(6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine)
- 152460-09-8(N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine)
- 641569-97-3(Ethyl 4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoate)
- 641569-94-0(4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:152459-95-5)Imatinib

순결:99%
재다:100g
가격 ($):184.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:152459-95-5)Imatinib

순결:98%
재다:Company Customization
가격 ($):문의